n-Butylhydroperoxide

Description

Chemical Structure and Isomerism

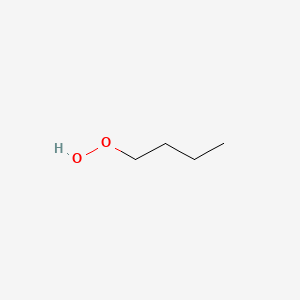

n-Butylhydroperoxide exhibits the molecular formula C₄H₁₀O₂ with a molecular weight of 90.12 g/mol. The compound is characterized by a linear four-carbon alkyl chain terminated with a hydroperoxide functional group, distinguishing it from other butyl hydroperoxide isomers. The systematic structure consists of a normal butyl group (CH₃CH₂CH₂CH₂-) bonded to a hydroperoxide moiety (-OOH), resulting in the complete structural formula CH₃CH₂CH₂CH₂OOH.

The compound is officially registered under CAS number 4813-50-7 and is catalogued in chemical databases with PubChem CID 123219. Alternative nomenclature includes "Hydroperoxide, butyl" and "N-Butyl hydroperoxide," reflecting the linear configuration of the alkyl substituent. The monoisotopic mass has been precisely determined as 90.068080 atomic mass units.

Structural isomerism represents a fundamental aspect of butyl hydroperoxide chemistry. The linear n-butyl configuration contrasts significantly with branched isomers, particularly the tertiary-butyl hydroperoxide structure. While both compounds share the same molecular formula, their distinct structural arrangements result in markedly different physical and chemical properties. The linear arrangement in this compound provides different steric accessibility to the peroxide bond compared to the highly branched tertiary isomer.

Thermodynamic Properties (ΔfH°, S°, C°(T))

Limited thermodynamic data are available specifically for this compound in the current literature. The compound's thermodynamic properties differ substantially from those of the tertiary-butyl isomer due to structural variations affecting molecular stability and intermolecular interactions. Computational studies on related alkyl peroxy radicals have examined hydrogen shift reactions and thermochemical properties for linear carbon chains.

Research on n-butyl and n-pentyl peroxy radicals has investigated intramolecular hydrogen shift reactions, providing insights into the thermochemistry of related hydroperoxide species. These studies utilized density functional and ab initio calculation methods to determine thermochemical properties including standard enthalpies of formation, bond energies, standard entropies, and heat capacities for saturated linear aliphatic peroxides.

The thermodynamic stability of this compound is influenced by the linear alkyl chain structure, which affects both the electron-donating capacity of the alkyl group and the overall molecular conformation. The absence of significant steric hindrance around the peroxide bond in the linear isomer may result in different decomposition pathways and activation energies compared to more substituted analogs.

Spectroscopic and Analytical Characterization (NMR, IR, MS)

Advanced nuclear magnetic resonance spectroscopy has emerged as a powerful tool for hydroperoxide characterization and quantification. Recent developments in NMR methodology have enabled simultaneous quantification of hydrogen peroxide and organic hydroperoxides in aqueous solutions. The technique exploits the unique chemical shift characteristics of hydroperoxide protons, which resonate in distinctive downfield regions.

For organic hydroperoxides including butyl derivatives, NMR spectroscopy reveals characteristic resonances with chemical shifts that are highly sensitive to molecular structure. The hydroperoxide proton typically exhibits fast hydrogen exchange with water, resulting in specific relaxation and line-width characteristics that can be exploited for quantitative analysis. Chemical shifts for various organic hydroperoxides demonstrate unique fingerprints that enable simultaneous identification and quantification in complex mixtures.

Mass spectrometry provides complementary structural information for this compound. Related alkyl hydroperoxide compounds exhibit characteristic fragmentation patterns in electron impact ionization, with typical loss of hydroxyl radicals and formation of alkyl cation species. The molecular ion peak appears at m/z 90, corresponding to the molecular weight of the compound.

Infrared spectroscopy offers additional structural confirmation through characteristic absorption bands. The hydroperoxide functional group typically exhibits distinctive O-H and O-O stretching vibrations that can be differentiated from other oxygen-containing functional groups. The linear alkyl chain contributes characteristic C-H stretching and deformation modes in the fingerprint region.

Phase Behavior and Solubility in Organic/Aqueous Media

The phase behavior and solubility characteristics of this compound reflect the amphiphilic nature of the molecule, combining a hydrophobic alkyl chain with a polar hydroperoxide functional group. The compound's solubility profile differs from that of tertiary-butyl hydroperoxide due to the linear alkyl structure and reduced steric hindrance around the polar head group.

Table 1: Comparative Molecular Properties

| Property | This compound | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₀O₂ | |

| Molecular Weight | 90.12 g/mol | |

| CAS Registry Number | 4813-50-7 | |

| Monoisotopic Mass | 90.068080 u | |

| ChemSpider ID | 109834 |

The solubility behavior of hydroperoxides is influenced by their ability to form hydrogen bonds with protic solvents. The linear alkyl chain in this compound provides a balance between hydrophobic and hydrophilic character, potentially resulting in moderate solubility in both aqueous and organic media. The compound's partition behavior between different phases would be expected to differ from more highly branched isomers due to conformational flexibility and reduced steric interactions.

Temperature-dependent phase behavior represents an important consideration for practical applications. The thermal stability of this compound and its phase transitions would be influenced by the linear alkyl structure, which may provide different intermolecular packing arrangements compared to branched analogs. Understanding these phase relationships is crucial for storage, handling, and processing applications.

The interfacial properties of this compound, including surface tension and emulsification behavior, would be influenced by the amphiphilic molecular structure. The linear alkyl chain provides different surface activity compared to more compact branched isomers, potentially affecting applications in heterogeneous oxidation systems and emulsion polymerization processes.

Properties

CAS No. |

4813-50-7 |

|---|---|

Molecular Formula |

C4H10O2 |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

1-hydroperoxybutane |

InChI |

InChI=1S/C4H10O2/c1-2-3-4-6-5/h5H,2-4H2,1H3 |

InChI Key |

AKUNSTOMHUXJOZ-UHFFFAOYSA-N |

SMILES |

CCCCOO |

Canonical SMILES |

CCCCOO |

Other CAS No. |

4813-50-7 |

Synonyms |

n-butylhydroperoxide |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1. Polymerization Initiator

n-Butylhydroperoxide is widely utilized as a polymerization initiator in the production of various polymers. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating radical polymerization processes. This application is particularly relevant in the manufacturing of polyolefins and other synthetic materials, enhancing the efficiency and control of polymer properties during synthesis .

2. Oxidation Reactions

In organic chemistry, this compound serves as an oxidizing agent in various reactions, including the oxidation of alcohols to ketones and aldehydes. Its reactivity allows for selective oxidation under mild conditions, making it valuable in the synthesis of fine chemicals and pharmaceuticals .

3. Synthesis of Hydroxylated Compounds

This compound is also employed in the synthesis of hydroxylated compounds through hydroxylation reactions. This process is essential for developing compounds with specific functional groups that are crucial in medicinal chemistry .

Biological Applications

1. Toxicological Studies

Research has shown that this compound can induce oxidative stress in biological systems, making it a useful compound for studying mechanisms of oxidative damage and cellular responses to stress. For instance, studies using cultured rat cortical neurons have demonstrated that exposure to this compound leads to neurotoxicity, providing insights into neurodegenerative diseases .

2. Genotoxicity Assessment

This compound has been assessed for its genotoxic potential due to its ability to generate reactive oxygen species (ROS). In vitro studies have indicated that it can cause DNA damage, which is critical for understanding its safety profile and implications for human health . The compound has been used as a model to evaluate oxidative cell injury and mutagenicity, contributing to the development of safety regulations for hydroperoxides .

Case Studies

Comparison with Similar Compounds

Key Research Findings

- Thermal Stability : Linear hydroperoxides (e.g., this compound) exhibit lower thermal stability than branched analogs due to reduced steric protection of the -OOH group .

- Synthetic Utility : this compound’s linear structure facilitates its use in controlled oxidation reactions, whereas tert-butyl hydroperoxide is preferred for radical-initiated polymerizations.

- Safety Considerations : The compound’s instability necessitates careful handling, contrasting with more stable antioxidants like BHA .

Q & A

Q. What analytical techniques are recommended for characterizing n-Butylhydroperoxide and confirming its purity?

Characterizing this compound requires nuclear magnetic resonance (NMR) spectroscopy to identify the hydroperoxide group (proton signal δ ~8-10 ppm) and infrared (IR) spectroscopy for O-O bond detection (~880 cm⁻¹). Mass spectrometry (MS) should confirm the molecular weight (90.121 g/mol) using NIST-standardized libraries . Purity assessment can be performed via gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) calibrated against certified standards. Structural validation may include X-ray crystallography for novel derivatives.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

this compound is thermally unstable and requires storage at low temperatures (0–6°C) in inert, airtight containers to prevent decomposition . Avoid contact with reducing agents, transition metals, or organic bases, which may catalyze exothermic reactions. Engineering controls, such as fume hoods and blast shields, should be used during synthesis or large-scale experiments. Safety training aligned with the Right to Know Act (e.g., hazard communication programs) is essential .

Q. How can researchers distinguish this compound from tert-butyl hydroperoxide in experimental workflows?

Differentiation relies on structural analysis: this compound (linear C4 chain, SMILES: CCCCOO) exhibits distinct NMR shifts compared to the branched tert-butyl isomer. Mass spectrometry fragmentation patterns and retention times in GC/HPLC also differ. Computational tools (e.g., ChemDraw) can model these variations using InChIKey codes (AKUNSTOMHUXJOZ-UHFFFAOYSA-N for this compound) .

Q. What solvents and conditions are optimal for stabilizing this compound in solution?

Use non-polar solvents like ethyl acetate or hexane to minimize decomposition. Avoid protic solvents (e.g., water, alcohols) and acidic/basic conditions, which accelerate degradation. Solutions should be prepared fresh and stored under nitrogen or argon to exclude oxygen and moisture .

Advanced Research Questions

Q. How should researchers design experiments to study the decomposition pathways of this compound?

Decomposition kinetics can be analyzed using differential scanning calorimetry (DSC) to track exothermic events and thermogravimetric analysis (TGA) to monitor mass loss. Radical intermediates may be detected via electron spin resonance (ESR) spectroscopy. Control experiments with radical inhibitors (e.g., BHT) or metal chelators (e.g., EDTA) can elucidate catalytic mechanisms .

Q. What methodologies resolve contradictions in reported reactivity data for this compound?

Systematically replicate studies under standardized conditions (temperature, solvent, catalyst loading). Use GC-MS or HPLC to quantify reaction products and side-products. Meta-analyses should prioritize studies disclosing raw data and experimental variables (e.g., trace metal content, oxygen levels) .

Q. How does this compound participate in radical-initiated oxidation mechanisms?

The O-O bond in this compound (bond energy ~45 kcal/mol) undergoes homolytic cleavage to generate alkoxy radicals, which propagate chain reactions. Mechanistic studies should employ radical traps (e.g., DMPO) and kinetic isotope effects to validate intermediates. Computational modeling (DFT) can predict reaction pathways .

Q. What strategies improve the stability of this compound in long-term storage?

Stabilizers like phosphoric acid or sodium pyrophosphate (0.1–1% w/w) can inhibit decomposition. Storage in amber glass at -20°C under inert gas is recommended. Regularly test stored samples via titration (e.g., iodometric assay) to monitor active oxygen content .

Data Management & Reproducibility

Q. How should researchers document experimental procedures for reproducibility?

Follow guidelines from the Beilstein Journal of Organic Chemistry: provide detailed synthesis protocols, spectral data (NMR, IR, MS), and purity metrics in the main text or supplementary information. For multi-step reactions, include failure cases and optimization steps .

Q. What criteria ensure high-quality spectral data for this compound?

Calibrate instruments using certified reference materials. Report signal-to-noise ratios, resolution, and integration methods for NMR/IR. For MS, compare fragmentation patterns to NIST library entries and disclose ionization techniques (e.g., EI vs. ESI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.